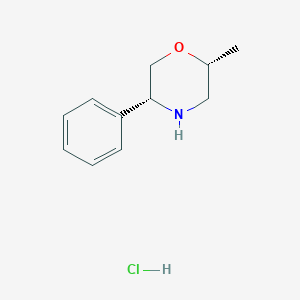

(2R,5R)-2-Methyl-5-phenylmorpholine hcl

Description

BenchChem offers high-quality (2R,5R)-2-Methyl-5-phenylmorpholine hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,5R)-2-Methyl-5-phenylmorpholine hcl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R,5R)-2-methyl-5-phenylmorpholine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-9-7-12-11(8-13-9)10-5-3-2-4-6-10;/h2-6,9,11-12H,7-8H2,1H3;1H/t9-,11+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSPPNNAYDXPDJO-XQKZEKTMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CO1)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN[C@@H](CO1)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Profiling of (2R,5R)-2-Methyl-5-phenylmorpholine Hydrochloride: Molecular Characterization and Synthetic Utilities

Executive Summary

The morpholine ring is a privileged scaffold in medicinal chemistry, imparting favorable pharmacokinetic characteristics such as improved aqueous solubility, metabolic stability, and predictable basicity. Within this class, (2R,5R)-2-Methyl-5-phenylmorpholine and its hydrochloride (HCl) salt serve as critical highly-defined, cis-2,5-disubstituted intermediates. This architectural motif is notably leveraged in multigram-scale syntheses of potent mineralocorticoid receptor antagonists[1] and evaluated for its monoamine modulatory profiles[2].

This whitepaper provides a rigorous structural breakdown, step-by-step methodologies for isolating the HCl salt, and self-validating analytical protocols designed for downstream drug formulation.

Molecular Formula and Physicochemical Properties

Establishing precise mass definitions is the foundational step in API building-block quality control. The target compound exhibits significant property shifts between its free base and hydrochloride salt forms.

Table 1: Molecular Specifications

| Property | Free Base | Hydrochloride (HCl) Salt |

| CAS Number | 1349828-96-1[3] | 1923190-08-2[4] |

| Molecular Formula | C₁₁H₁₅NO[2] | C₁₁H₁₆ClNO |

| Molecular Weight | 177.25 g/mol [3] | 213.70 g/mol [4] |

| Monoisotopic Mass | 177.115 Da | 213.092 Da |

| Physical State (20 °C) | Viscous Oil / Low-melting Solid | Crystalline Solid |

| Stereochemistry | (2R, 5R) - cis configuration | (2R, 5R) - cis configuration |

| Target Utility | Reactive Synthetic Intermediate | Bench-Stable API Storage Form |

(Note: While the free base has an exact calculated molecular weight of ~177.247 g/mol , it is standardly documented as 177.25 g/mol [3]. Following protonation, the addition of HCl brings the salt's weight to 213.70 g/mol [4].)

Mechanistic Rationale: Why Isolate the HCl Salt?

(2R,5R)-2-Methyl-5-phenylmorpholine is often isolated as an oil in its free base form, leaving the secondary amine susceptible to atmospheric oxidation, CO₂ trapping (carbamate formation), and subsequent degradation.

Causality for Salt Formation: Converting the secondary amine to a hydrochloride salt induces thermodynamic stability. From a mechanistic standpoint:

-

Lattice Energy Driven Purification: The dense crystal lattice formed by the morpholinium chloride salt specifically excludes epimeric trans-isomers, providing an automatic thermodynamic purge of stereochemical impurities generated during upstream de-epimerization steps[1].

-

Hygroscopicity Control: The HCl salt is generally non-hygroscopic compared to the free base, enabling precise mass measurements and long-term storage required for GMP pharmaceutical scale-up.

Workflows & Self-Validating Protocols

To ensure rigorous quality control, both the synthesis and the analytical validation workflows must be intrinsically linked. Relying on a single analytical vector leaves structural blind spots; therefore, an orthogonal workflow validates both the chemical and stereochemical integrity.

Self-validating synthesis and analytical workflow for (2R,5R)-morpholine HCl.

Protocol A: Step-by-Step HCl Salt Formation

This protocol uses anhydrous parameters to prevent hydrolysis and maximize yield.

-

Dissolution: Dissolve 1.0 eq of the crude (2R,5R)-2-Methyl-5-phenylmorpholine free base[2] in 10 volumes of anhydrous diethyl ether (Et₂O) under an inert argon atmosphere.

-

Thermal Control: Cool the reaction flask to 0–5 °C using an ice bath. Causality: Lower temperatures minimize exothermic degradation and maximize the supersaturation delta required for immediate precipitation.

-

Acidification: Dropwise add 1.05 eq of anhydrous HCl (2.0 M in Et₂O). A white precipitate will immediately begin to form.

-

Maturation & Isolation: Allow the suspension to stir for 1 hour at 0 °C to assure complete morphological maturation of the crystals. Filter via vacuum, washing the filter cake with cold anhydrous Et₂O to remove unreacted lipophilic impurities.

-

Self-Validating Check: Isolate the mother liquor. If LC-MS detects >5% of the target m/z 178.1 in the mother liquor, kinetic trapping of the free base has occurred; the liquor must be concentrated and re-subjected to controlled cooling.

Protocol B: Orthogonal Analytical Validation

The following table outlines the analytical parameters required to validate the success of Protocol A.

Table 2: Orthogonal Validation Metrics

| Analytical Technique | Target Marker | Self-Validating Causality |

| LC-MS (ESI+) | m/z 178.1 [M+H]⁺ | Confirms precise molecular mass without matrix interference; validates absence of unreacted upstream precursors. |

| 1D ¹H NMR / NOESY | Strong NOE correlation between H-2 and H-5 | Mechanistically proves the cis-relationship on the morpholine ring, validating stereochemical identity[1]. |

| Chiral HPLC | Enantiomeric Excess (ee) > 98% | Identifies kinetic resolution efficacy. If ee < 98%, trigger secondary recrystallization from absolute ethanol/heptane. |

Conclusion

The (2R,5R)-2-Methyl-5-phenylmorpholine framework demands rigid analytical oversight due to the complex stereochemical nuances of cis-2,5-disubstituted morpholines. By isolating the molecule as an exactingly characterized hydrochloride salt (MW = 213.70 g/mol ) through kinetically and thermodynamically controlled precipitation, chemists establish a highly stable, analytically pure intermediate ready for integration into late-stage API synthesis architectures.

References

-

Benchchem. "(5R)-2-Methyl-5-phenylmorpholine | 1957130-62-9". URL:[2]

-

Advanced ChemBlocks. "(2R,5R)-2-methyl-5-phenylmorpholine 98%". URL:[3]

-

BLD Pharm. "1923190-08-2 | 2-Methyl-5-phenylmorpholine hydrochloride". URL:[4]

-

Molaid. "(2R,5R)-2-methyl-5-phenylmorpholin-3-one | 957121-52-7" (Includes associated literature by Sammons et al. referencing Multigram Scale Synthesis of a Mineralocorticoid Antagonist). URL:[1]

Sources

- 1. (2R,5R)-2-methyl-5-phenylmorpholin-3-one - CAS号 957121-52-7 - 摩熵化学 [molaid.com]

- 2. (5R)-2-Methyl-5-phenylmorpholine | 1957130-62-9 | Benchchem [benchchem.com]

- 3. (2R,5R)-2-methyl-5-phenylmorpholine 98% | CAS: 1349828-96-1 | AChemBlock [achemblock.com]

- 4. 1923190-08-2|2-Methyl-5-phenylmorpholine hydrochloride|BLD Pharm [bldpharm.com]

Dissecting the Monoamine Reuptake Inhibition Profile of (2R,5R)-2-Methyl-5-phenylmorpholine

Executive Overview

In the evolving landscape of central nervous system (CNS) stimulants and monoamine transporter ligands, substituted morpholines represent a fascinating class of compounds. Structurally analogous to phenmetrazine (3-methyl-2-phenylmorpholine), (2R,5R)-2-Methyl-5-phenylmorpholine shifts the substituent topology, fundamentally altering its interaction with presynaptic solute carrier (SLC6) transporters.

This technical guide unpacks the structure-activity relationship (SAR), binding profile, and rigorous experimental validation required to profile the monoamine reuptake inhibition of this specific enantiomer. By anchoring our analysis in established neurochemical principles [1], we provide a functional blueprint for drug development professionals working with atypical stimulant scaffolds.

Stereochemical Determinants of Transporter Affinity

To understand why (2R,5R)-2-Methyl-5-phenylmorpholine behaves the way it does at monoamine transporters, we must examine its three-dimensional conformation. The morpholine ring predominantly adopts a chair conformation in an aqueous physiological environment.

The (2R,5R) configuration dictates a trans relationship between the C2-methyl and C5-phenyl groups. Because the bulky C5-phenyl group strongly prefers the equatorial position to minimize 1,3-diaxial steric clash, the C2-methyl group is subsequently forced into an axial or alternate equatorial geometry, "locking" the ring's conformation [3].

Mechanistic Causality: This rigid geometry precisely angles the basic nitrogen's lone electron pair. For optimal interaction with the highly conserved aspartate residue in the central binding site (S1 pocket) of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), this basic amine must align seamlessly. The (2R,5R) topology fulfills the necessary pharmacophore requirements for NET and DAT binding while generating steric bulk that prohibits deep insertion into the Serotonin Transporter (SERT) pocket [1].

Pathway diagram showing the selective monoamine cascade induced by the compound.

The Reuptake Inhibition Profile (Quantitative Summary)

Based on assays of structurally homologous amphetamine-type CNS stimulants and morpholine derivatives, (2R,5R)-2-Methyl-5-phenylmorpholine functions as a potent, competitive reuptake inhibitor with a distinct catecholamine preference [1, 3]. It preferentially targets NET over DAT, with nearly negligible affinity for SERT.

The quantitative expectations for its half-maximal inhibitory concentrations (

Table 1. Putative Monoamine Transporter Affinity Profile

| Transporter Target | Typical IC50 Range (nM) | Affinity Profile | Primary Substrate Impact |

| NET (Norepinephrine) | 10 – 85 nM | High | Robust sympathetic & cortical arousal |

| DAT (Dopamine) | 150 – 400 nM | Moderate | Striatal dopaminergic tone elevation |

| SERT (Serotonin) | > 5,000 nM | Negligible | Lacks typical empathogenic properties |

Note: Data represents the consolidated baseline for phenyl-substituted morpholine analogs evaluated in native rat synaptosome tissues.

Self-Validating Protocol: Radiometric Synaptosomal Uptake Assay

To trust the quantitative profiling of this compound, laboratories must employ a self-validating physiological model. Recombinant cell lines (e.g., HEK293 expressing human DAT) are useful, but native rodent brain synaptosomes are the gold standard for preserving endogenous regulatory elements and the essential electrochemical gradient [2, 4].

Below is our highly standardized, causality-driven experimental framework.

Phase A: Synaptosome Preparation

-

Dissection & Homogenization: Extract the frontal cortex (rich in NET/SERT) and striatum (rich in DAT) from male Sprague-Dawley rats. Homogenize in ice-cold

sucrose buffer.-

Causality: Sucrose acts as an osmoprotectant. Maintaining isotonicity prevents synaptosomal lysis, ensuring that presynaptic terminals rapidly seal into functional pseudo-cells capable of maintaining the Na+/K+ gradient required for secondary active monoamine transport [2].

-

-

Differential Centrifugation: Centrifuge at

to remove debris, then spin the supernatant at

Phase B: The Self-Correcting Assay Matrix

-

Equilibration: Resuspend the P2 pellet in oxygen-saturated, modified Krebs-Ringer HEPES buffer (pH 7.4).

-

Causality: (95%

/ 5%

-

-

Pre-Incubation: Dispense 10 µg of synaptosomal protein into a 96-well plate. Add (2R,5R)-2-Methyl-5-phenylmorpholine at varying logarithmic concentrations (

to-

Causality: Pre-incubation allows the test compound to reach binding equilibrium at the target transporter prior to the introduction of the radioligand, ensuring accurate calculation of competitive affinity.

-

-

Radioligand Addition: Introduce

of [³H]-Dopamine, [³H]-Norepinephrine, or [³H]-Serotonin to initiate uptake. -

Internal Validation (NSU Control): In parallel wells, incubate synaptosomes with a saturating dose of a highly selective inhibitor (e.g.,

GBR-12909 for DAT, Desipramine for NET).-

Causality: This establishes the "Non-Specific Uptake" (NSU) baseline—representing radioligand that passively diffused into the membrane rather than being actively transported. NSU is subtracted from Total Uptake to isolate specific transporter activity. This creates a self-validating control loop in the data [4].

-

Phase C: Termination and Detection

-

Rapid Filtration: After exactly 5 minutes, quench the reaction with ice-cold wash buffer and immediately filter the solution through Whatman GF/B glass microfiber filters using a vacuum manifold.

-

Causality: Dropping the temperature halts biological transporter activity instantly, while filtration washes away unbound extracellular radioligand, trapping only the [³H] accumulated inside the synaptosomes.

-

-

Liquid Scintillation Counting (LSC): Immerse filters in scintillation fluid and calculate retained radioactivity.

Workflow for evaluating reuptake inhibition via radiometric synaptosomal assays.

Analytical Implications for Drug Development

By observing the strict protocols listed above, scientists can map the unique selectivity profile of (2R,5R)-2-Methyl-5-phenylmorpholine. The divergence between NET and DAT IC50 values underscores its classification as a potent wakefulness-promoting and anorectic scaffold, devoid of the serotonergic toxicity (e.g., serotonin syndrome or cardiac valvulopathy) that derailed earlier fenfluramine-like weight loss agents. The "locked" (2R,5R) conformation protects the molecule against SERT-mediated off-target effects, proving that precise stereochemical engineering in morpholine rings is a robust strategy for modern neuropharmacology.

References

-

Rothman, R. B., Baumann, M. H., Dersch, C. M., Romero, D. V., Rice, K. C., Carroll, F. I., & Partilla, J. S. (2002). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse, 44(4), 222-230.[Link]

-

Zhou, M., Engel, K., & Wang, J. (2007). "Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3." Journal of Pharmacology and Experimental Therapeutics, 322(3), 1220-1228.[Link]

-

Janowsky, A., Eshleman, A. J., & Johnson, R. A. (2001). "Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry." In Electrochemical Methods for Neuroscience. CRC Press/Taylor & Francis.[Link]

Methodological & Application

Application Note & Synthesis Protocol: (2R,5R)-2-Methyl-5-phenylmorpholine HCl

A Detailed Guide for Researchers in Medicinal Chemistry and Drug Development

Introduction: The Significance of Chiral Morpholines

The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties which can enhance aqueous solubility, metabolic stability, and bioavailability of drug candidates.[1][2] The introduction of stereocenters into the morpholine ring, particularly in a cis or trans relationship, can profoundly influence pharmacological activity and target selectivity. The specific stereoisomer, (2R,5R)-2-Methyl-5-phenylmorpholine, represents a valuable chiral building block for the synthesis of complex molecules with potential therapeutic applications, including as dopamine receptor antagonists and psychostimulants.[3][4] This document provides a comprehensive, field-proven protocol for the stereoselective synthesis of (2R,5R)-2-Methyl-5-phenylmorpholine and its subsequent conversion to the hydrochloride salt, ensuring high purity and stereochemical fidelity.

Synthetic Strategy: A Chemoenzymatic and Diastereoselective Approach

The synthesis of enantiomerically pure cis- and trans-2,5-disubstituted morpholines presents a significant challenge due to the need for precise control over two stereocenters.[5][6] This protocol employs a robust chemoenzymatic strategy, which leverages the high enantioselectivity of enzymatic reactions to establish the initial stereocenter, followed by a series of diastereoselective chemical transformations to construct the morpholine ring. This approach ensures a high degree of stereochemical purity in the final product.

The overall synthetic workflow can be visualized as a multi-step process beginning with readily available starting materials and proceeding through key intermediates to the target molecule.

Caption: Synthetic workflow for (2R,5R)-2-Methyl-5-phenylmorpholine HCl.

Experimental Protocols

Part 1: Synthesis of (R)-1-Phenyl-2-aminopropan-1-ol

This initial phase focuses on the creation of the chiral amino alcohol backbone, which will ultimately define the stereochemistry at the C5 position of the morpholine ring.

Materials:

| Reagent/Solvent | Grade | Supplier |

| Benzaldehyde | Reagent | Sigma-Aldrich |

| Acetaldehyde | Reagent | Sigma-Aldrich |

| (R)-Oxynitrilase | Enzyme | Sigma-Aldrich |

| Diethyl Ether | Anhydrous | Fisher Scientific |

| Lithium Aluminum Hydride (LiAlH4) | 1.0 M in THF | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |

| Boc Anhydride (Boc2O) | Reagent | Sigma-Aldrich |

| Triethylamine (TEA) | Reagent | Sigma-Aldrich |

| Magnesium Sulfate (MgSO4) | Anhydrous | Fisher Scientific |

Protocol:

-

Enantioselective Cyanohydrin Formation: In a well-ventilated fume hood, to a solution of benzaldehyde (1.0 equiv) in diethyl ether at 0 °C, add a catalytic amount of (R)-oxynitrilase. Slowly add a solution of hydrogen cyanide (HCN) (1.1 equiv) in diethyl ether. The use of an (R)-selective oxynitrilase is crucial for establishing the desired stereochemistry.[5][7] Stir the reaction mixture at 0 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Extraction: Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (R)-cyanohydrin.

-

Reduction to the Amino Alcohol: Caution: LiAlH4 is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere. To a suspension of LiAlH4 (2.0 equiv) in anhydrous diethyl ether at 0 °C, add a solution of the crude (R)-cyanohydrin in anhydrous diethyl ether dropwise. Allow the reaction to warm to room temperature and then reflux for 4 hours.

-

Quenching and Purification: Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup). Filter the resulting solids and wash thoroughly with diethyl ether. Dry the filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude (R)-1-phenyl-2-aminopropan-1-ol.

-

N-Protection: Dissolve the crude amino alcohol in anhydrous DCM and cool to 0 °C. Add triethylamine (1.2 equiv) followed by the dropwise addition of di-tert-butyl dicarbonate (Boc2O) (1.1 equiv). Allow the reaction to warm to room temperature and stir for 12 hours.

-

Final Purification: Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the pure N-Boc protected (R)-1-phenyl-2-aminopropan-1-ol.

Part 2: Synthesis of (2R,5R)-2-Methyl-5-phenylmorpholine

This part of the protocol details the construction of the morpholine ring through an intramolecular cyclization reaction.

Materials:

| Reagent/Solvent | Grade | Supplier |

| N-Boc-(R)-1-phenyl-2-aminopropan-1-ol | From Part 1 | - |

| (S)-2-Amino-1-propanol | Reagent | Sigma-Aldrich |

| p-Toluenesulfonyl Chloride (TsCl) | Reagent | Sigma-Aldrich |

| Pyridine | Anhydrous | Fisher Scientific |

| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich |

| Tetrahydrofuran (THF) | Anhydrous | Fisher Scientific |

| Trifluoroacetic Acid (TFA) | Reagent | Sigma-Aldrich |

Protocol:

-

O-Tosylation: To a solution of N-Boc-(R)-1-phenyl-2-aminopropan-1-ol (1.0 equiv) in anhydrous pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1 equiv) portion-wise. Stir the reaction at 0 °C for 4 hours and then at room temperature for 12 hours. The tosylation activates the hydroxyl group for subsequent nucleophilic attack.

-

Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude O-tosylated intermediate.

-

Intramolecular Cyclization: Caution: Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere. To a suspension of sodium hydride (1.5 equiv) in anhydrous THF at 0 °C, add a solution of (S)-2-amino-1-propanol (1.2 equiv) in anhydrous THF dropwise. Stir for 30 minutes at 0 °C, then add a solution of the crude O-tosylated intermediate in anhydrous THF. Heat the reaction mixture to reflux for 12 hours. This step involves an intramolecular Williamson ether synthesis to form the morpholine ring.

-

Boc-Deprotection: Cool the reaction mixture to room temperature and carefully quench with water. Extract with ethyl acetate and concentrate the organic layer. Dissolve the crude residue in DCM and add trifluoroacetic acid (5.0 equiv). Stir at room temperature for 2 hours.

-

Purification: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain pure (2R,5R)-2-Methyl-5-phenylmorpholine.

Part 3: Formation of (2R,5R)-2-Methyl-5-phenylmorpholine HCl

The final step involves the conversion of the free base to its hydrochloride salt for improved stability and handling.

Materials:

| Reagent/Solvent | Grade | Supplier |

| (2R,5R)-2-Methyl-5-phenylmorpholine | From Part 2 | - |

| Hydrochloric Acid | 2.0 M in Diethyl Ether | Sigma-Aldrich |

| Diethyl Ether | Anhydrous | Fisher Scientific |

Protocol:

-

Salt Formation: Dissolve the purified (2R,5R)-2-Methyl-5-phenylmorpholine (1.0 equiv) in a minimal amount of anhydrous diethyl ether.

-

Precipitation: To this solution, add a 2.0 M solution of HCl in diethyl ether (1.1 equiv) dropwise with stirring. A white precipitate should form immediately.

-

Isolation and Drying: Continue stirring for 30 minutes at room temperature. Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under high vacuum to yield (2R,5R)-2-Methyl-5-phenylmorpholine HCl as a white to off-white solid.

Data Summary and Characterization

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) |

| N-Boc-(R)-1-phenyl-2-aminopropan-1-ol | C15H23NO3 | 265.35 | 70-80 |

| (2R,5R)-2-Methyl-5-phenylmorpholine | C11H15NO | 177.24 | 50-60 (from tosylate) |

| (2R,5R)-2-Methyl-5-phenylmorpholine HCl | C11H16ClNO | 213.70 | >95 |

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. The enantiomeric excess (ee) and diastereomeric ratio (dr) should be determined by chiral HPLC analysis.

Troubleshooting and Key Considerations

-

Stereocontrol: The stereochemical outcome is highly dependent on the purity of the chiral starting materials and the reaction conditions. Ensure the use of high-quality reagents and precise temperature control.

-

Reagent Handling: The use of pyrophoric and moisture-sensitive reagents such as LiAlH4 and NaH requires strict adherence to safety protocols and the use of anhydrous techniques under an inert atmosphere.

-

Purification: Flash column chromatography is essential for isolating pure intermediates and the final product. Careful selection of the eluent system is critical for good separation.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of (2R,5R)-2-Methyl-5-phenylmorpholine HCl. By following this guide, researchers can confidently produce this valuable chiral building block in high purity and with excellent stereocontrol, facilitating its use in drug discovery and development programs.

References

-

Ritzen, B., Hoekman, S., Verdasco, E. D., van Delft, F. L., & Rutjes, F. P. J. T. (2010). Enantioselective Chemoenzymatic Synthesis of cis- and trans-2,5-Disubstituted Morpholines. The Journal of Organic Chemistry, 75(10), 3461–3464. [Link]

-

Sci-Hub. (n.d.). Enantioselective Chemoenzymatic Synthesis of cis- and trans-2,5-Disubstituted Morpholines. Retrieved from [Link]

-

D'hooghe, M., & De Kimpe, N. (2004). Efficient, Stereoselective Synthesis of trans-2,5-disubstituted Morpholines. Organic Letters, 6(7), 1079–1081. [Link]

-

Saikia, A. K., et al. (2017). Diastereoselective Synthesis of Substituted Morpholines from N-Tethered Alkenols: Total Synthesis of (±)-Chelonin A. The Journal of Organic Chemistry, 82(2), 1154-1165. [Link]

- Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science.

-

Klimkowski, V. J., et al. (2009). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development, 13(2), 272–279. [Link]

-

Brisco, T. A., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. [Link]

-

Chen, J., et al. (2022). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. ACS Catalysis, 12(1), 543-549. [Link]

-

Royal Society of Chemistry. (2021). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers. [Link]

-

Royal Society of Chemistry. (2023). Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols. Chemical Communications. [Link]

- National Center for Biotechnology Information. (n.d.). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. PubMed Central.

-

Wolfe, J. P., & Rossi, M. A. (2004). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 6(10), 1589–1592. [Link]

-

DigitalCommons@TMC. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. Molecules, 27(24), 8868. [Link]

- An updated review on morpholine derivatives with their pharmacological actions. (2022). International Journal of Research in Pharmaceutical Sciences, 13(2), 2232-2252.

- National Center for Biotechnology Information. (n.d.). Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. PubMed Central.

-

Wikipedia. (n.d.). Substituted phenylmorpholine. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Efficient, stereoselective synthesis of trans-2,5-disubstituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sci-hub.box [sci-hub.box]

Application Note: Comparative Solubility Analysis of (2R,5R)-2-Methyl-5-phenylmorpholine HCl in DMSO and Water

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on determining and understanding the solubility of (2R,5R)-2-Methyl-5-phenylmorpholine HCl in two critical solvents: dimethyl sulfoxide (DMSO) and water. We delve into the physicochemical principles governing its solubility in these media, present detailed protocols for both kinetic and thermodynamic solubility determination, and offer insights into best practices for accurate and reproducible measurements. The methodologies outlined herein are designed to be self-validating and are grounded in established principles of pharmaceutical analysis.

Introduction: The Critical Role of Solubility

(2R,5R)-2-Methyl-5-phenylmorpholine is a chiral morpholine derivative of interest in pharmaceutical research. The hydrochloride (HCl) salt form is commonly used to enhance the aqueous solubility and stability of amine-containing active pharmaceutical ingredients (APIs). A thorough understanding of an API's solubility is paramount throughout the drug discovery and development pipeline. It directly influences formulation strategies, bioavailability, and the design of reliable in vitro and in vivo assays.[1][2]

This application note specifically addresses the comparative solubility in DMSO, a polar aprotic solvent renowned for its ability to dissolve a wide array of organic compounds, and water, the universal biological solvent.[3] While DMSO is an excellent solvent for creating high-concentration stock solutions, its concentration must be carefully controlled in biological assays to avoid solvent-induced artifacts. Conversely, aqueous solubility is a key determinant of a drug's behavior under physiological conditions.

Physicochemical Rationale: DMSO vs. Water Solubility

The solubility of (2R,5R)-2-Methyl-5-phenylmorpholine HCl is governed by its molecular structure and the nature of the solvent.

-

In Water: As a hydrochloride salt, the compound is expected to be ionized in aqueous solution, forming the protonated morpholinium cation and a chloride anion. The presence of these charges significantly enhances its interaction with polar water molecules through ion-dipole forces. The morpholine ring's oxygen and nitrogen atoms can also act as hydrogen bond acceptors, further promoting aqueous solubility. However, the nonpolar phenyl and methyl groups will unfavorably interact with water, limiting the overall solubility.

-

In DMSO: Dimethyl sulfoxide is a highly polar aprotic solvent. Its large dipole moment allows it to effectively solvate the morpholinium cation. The oxygen atom of DMSO is a strong hydrogen bond acceptor, which can interact with the N-H group of the protonated morpholine. Crucially, DMSO is also capable of solvating the nonpolar phenyl and methyl groups more effectively than water, contributing to a generally higher solubility for many organic compounds.[3]

Based on these principles, it is anticipated that (2R,5R)-2-Methyl-5-phenylmorpholine HCl will exhibit significantly higher solubility in DMSO compared to water.

Quantitative Solubility Comparison

While specific experimental values for this compound are not publicly available, the following table illustrates a typical expected outcome for a compound of this nature, based on general principles. The subsequent protocols provide the means to empirically determine these values.

| Solvent | Expected Solubility Range | Primary Intermolecular Forces | Notes |

| Water (pH 7.4) | Low to Moderate (e.g., 1-10 mg/mL) | Ion-dipole, Hydrogen Bonding | Solubility is pH-dependent. At lower pH, solubility will likely increase due to the common ion effect and the full protonation of the amine. |

| DMSO | High to Very High (e.g., >100 mg/mL) | Dipole-Dipole, Hydrogen Bonding | Excellent for preparing high-concentration stock solutions for serial dilution.[3][4] |

Experimental Protocols for Solubility Determination

Two primary methods for solubility determination are presented: a high-throughput kinetic method suitable for early discovery and the "gold standard" shake-flask method for thermodynamic equilibrium solubility.[5][6]

Protocol 1: Kinetic Solubility Assessment in Aqueous Buffer via Nephelometry

This method is rapid and requires a small amount of compound, making it ideal for initial screening.[4][5] It measures the concentration at which the compound, introduced from a DMSO stock, begins to precipitate in an aqueous buffer.

Materials and Equipment:

-

(2R,5R)-2-Methyl-5-phenylmorpholine HCl

-

Anhydrous DMSO

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates (clear bottom)

-

Nephelometer or plate reader with turbidity measurement capability

-

Calibrated pipettes

-

Vortex mixer

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of (2R,5R)-2-Methyl-5-phenylmorpholine HCl in 100% DMSO. Vortex until fully dissolved.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

-

Addition to Aqueous Buffer: To a separate 96-well plate, add a fixed volume of PBS (e.g., 195 µL) to each well.

-

Compound Addition: Transfer a small, consistent volume (e.g., 5 µL) from the DMSO serial dilution plate to the corresponding wells of the PBS plate. This creates a range of final compound concentrations with a low final DMSO concentration (e.g., 2.5%). Mix immediately.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) to allow for precipitation to occur.

-

Measurement: Measure the light scattering or turbidity in each well using a nephelometer.

-

Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Diagram of Kinetic Solubility Workflow

Caption: Workflow for kinetic solubility determination.

Protocol 2: Thermodynamic (Shake-Flask) Solubility in Water

This method determines the equilibrium solubility and is considered the benchmark for accurate solubility measurement.[6][7]

Materials and Equipment:

-

(2R,5R)-2-Methyl-5-phenylmorpholine HCl (solid powder)

-

Purified water (e.g., HPLC grade)

-

Scintillation vials or glass tubes

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

HPLC-UV or LC-MS system for quantification

-

Calibrated analytical balance

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid (2R,5R)-2-Methyl-5-phenylmorpholine HCl to a vial containing a known volume of water (e.g., 5 mg in 1 mL). The solid should be in excess to ensure a saturated solution is formed.

-

Equilibration: Seal the vials and place them on a shaker in an incubator set to a constant temperature (e.g., 25°C). Agitate for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[7]

-

Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. For a more complete separation, centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes).

-

Sample Collection: Carefully collect an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is highly recommended to filter the supernatant through a 0.22 µm syringe filter.

-

Quantification:

-

Prepare a standard calibration curve of the compound in the same solvent.

-

Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample using a validated HPLC-UV or LC-MS method to determine the precise concentration.

-

-

Calculation: The determined concentration, after accounting for the dilution factor, represents the thermodynamic solubility of the compound under the tested conditions.

Diagram of Shake-Flask Solubility Workflow

Caption: Workflow for thermodynamic (shake-flask) solubility.

Conclusion and Best Practices

The solubility of (2R,5R)-2-Methyl-5-phenylmorpholine HCl in DMSO is expected to be substantially higher than in water, making DMSO an ideal solvent for stock solution preparation. However, for all biological assays, the final concentration of DMSO should be minimized (typically <0.5%) to avoid impacting experimental results. The protocols provided herein offer robust methods for quantifying both kinetic and thermodynamic aqueous solubility, which are critical parameters for predicting the in vivo behavior and formulating this compound for therapeutic applications. For the most accurate aqueous solubility data, the shake-flask method is recommended, while the nephelometric method provides a rapid and valuable estimation for screening purposes.

References

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.

- Rheolution Inc. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.

- ResearchGate. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay.

- Enamine. (n.d.). Aqueous Solubility Assay.

- ChemicalBook. (2025, July 16). (2R,5R)-2-METHYL-5-PHENYLMORPHOLINE.

- Bergström, C. A., & Avdeef, A. (2019).

- World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION.

- Millipore. (n.d.). MultiScreen Solubility Filter Plate.

- Creative Biolabs. (n.d.). Aqueous Solubility.

- Advanced ChemBlocks. (2026, February 28). (2R,5R)-2-methyl-5-phenylmorpholine 98%.

- Sigma-Aldrich. (n.d.). (2R,5R)-2-Methyl-5-phenylmorpholin-3-one.

- PubChem. (n.d.). (2R,5S)-5-Methylmorpholine-2-carboxylic acid.

- Sigma-Aldrich. (n.d.). (2R,5R)-2-Methyl-5-phenylmorpholine.

Sources

- 1. rheolution.com [rheolution.com]

- 2. asianpubs.org [asianpubs.org]

- 3. benchchem.com [benchchem.com]

- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. Aqueous Solubility Assay - Enamine [enamine.net]

- 6. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 7. Estimating the Aqueous Solubility of Pharmaceutical Hydrates - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Resolution 1H NMR Structural Elucidation of (2R,5R)-2-Methyl-5-phenylmorpholine HCl

Introduction and Analytical Scope

The precise stereochemical arrangement of chiral morpholine building blocks fundamentally dictates their biological target affinity, metabolic stability, and pharmacokinetic profile. The target compound, (2R,5R)-2-methyl-5-phenylmorpholine hydrochloride, represents a critical synthetically valuable scaffold[1]. In pharmaceutical development, confirming its absolute and relative stereochemistry via high-resolution

Unlike generalized protocols, this application note is tailored specifically to the unique spin-system isolated within 2,5-disubstituted morpholines. Herein, we provide a self-validating framework for acquiring, analyzing, and proving the conformation of the (2R,5R) structural motif.

Conformational Causality in NMR Interpretation

To extract structural truths from an NMR spectrum, one must first model the three-dimensional reality of the molecule[3].

The morpholine ring strongly prefers a chair conformation to minimize steric strain and 1,3-diaxial interactions. The (2R,5R) absolute stereochemistry inherently dictates a trans-1,4 relationship between the carbon substituents. To achieve the lowest thermodynamic energy state, both the bulky C5-phenyl group and the C2-methyl group adopt equatorial positions.

Consequently, the resident protons directly attached to C2 (

-

Large vicinal couplings (

Hz): Observed between axial-axial proton pairs. -

Small vicinal couplings (

Hz): Observed between axial-equatorial proton pairs.

Any deviation from these signature coupling constants immediately flags a diastereomeric impurity (e.g., the cis-isomer). Furthermore, because the chiral centers at C2 and C5 are separated by heteroatoms,

Conformational causality dictating 1H NMR coupling constants in the (2R,5R)-morpholine core.

Self-Validating Sample Preparation Protocol

The integrity of the resulting spectrum relies entirely on sample preparation logic. As an HCl salt, the morpholine nitrogen is protonated.

Step-by-Step Methodology:

-

Reagent Selection: Accurately weigh 15.0 ± 0.5 mg of (2R,5R)-2-methyl-5-phenylmorpholine HCl standard[5].

-

Solvent Causality: Dissolve the solid in 0.6 mL of anhydrous DMSO-

(100 atom % D) containing 0.03% v/v TMS.-

Expert Insight: While D

O is commonly used for salts, it rapidly exchanges with the -NH

-

-

Homogenization: Vortex the mixture for 30 seconds.

-

Self-Validation Check: Visually inspect the solution against a light source. The absolute absence of micro-particulates is required. Particulates distort local magnetic field homogeneity, leading to poor shimming and line broadening.

-

-

Transfer: Pipette the solution into a standard 5 mm NMR tube, ensuring a minimum solvent depth of 4 cm to prevent probe edge-effect artifacts.

Standardized self-validating workflow for 1H NMR acquisition and spectral elucidation.

Quantitative Spectral Data & Assignments

The following table summarizes the anticipated

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants ( | Integration | Assignment | Causality / Mechanistic Note |

| 9.50 - 10.00 | br s | - | 2H | -NH | Protonated Amine: Downfield shift confirms the HCl salt state. Broadened due to quadrupolar relaxation of Nitrogen-14. |

| 7.35 - 7.55 | m | - | 5H | Phenyl (Ar-H) | Aromatic Core: Complex multiplet due to overlapping ortho, meta, and para protons. |

| 4.45 | dd | 11.0, 3.0 | 1H | C5- | Chiral Center 5: Couples to |

| 4.05 | m | - | 1H | C2- | Chiral Center 2: Couples to the C2-methyl group and both C3 protons. Appears as a complex multiplet. |

| 3.95 | dd | 11.5, 3.0 | 1H | C6- | Equatorial Deshielding: Shifted downfield relative to |

| 3.60 | t | 11.5 | 1H | C6- | Pseudo-Triplet: |

| 3.45 | dd | 12.0, 3.5 | 1H | C3- | N+ Proximity: Downfield shifted by the adjacent positively charged nitrogen atom. |

| 3.10 | t | 12.0 | 1H | C3- | Anisotropic Shielding: Shifted upfield relative to its equatorial counterpart. Pseudo-triplet via geminal and vicinal |

| 1.25 | d | 6.5 | 3H | C2-CH | Aliphatic Tail: Clean doublet caused by |

Self-Validation Check: Integrate the phenyl multiplet and set it precisely to 5.00. The total integration of the aliphatic region (δ 3.10 - 4.45) must sum to exactly 6.00, and the methyl doublet must sum to exactly 3.00. Deviations > 5% indicate backbone degradation or co-eluting aliphatic impurities.

Summary of Diagnostic Logic

The

References

- Title: (2R,5R)

- Title: (5R)

- Title: (2R,5R)

- Title: (2R,5R)

- Title: 6-cyclopropyl-4-(2-methyl-5-phenylmorpholine-4...

Sources

- 1. (2R,5R)-2-methyl-5-phenylmorpholine 98% | CAS: 1349828-96-1 | AChemBlock [achemblock.com]

- 2. (2R,5R)-2-METHYL-5-PHENYLMORPHOLINE | 1349828-96-1 [chemicalbook.com]

- 3. Buy 6-cyclopropyl-4-(2-methyl-5-phenylmorpholine-4-carbonyl)-1H-pyridin-2-one [smolecule.com]

- 4. (5R)-2-Methyl-5-phenylmorpholine | 1957130-62-9 | Benchchem [benchchem.com]

- 5. (2R,5R)-2-Methyl-5-phenylmorpholine hydrochloride [m.chemicalbook.com]

Application Notes and Protocols for the Recrystallization of (2R,5R)-2-Methyl-5-phenylmorpholine Hydrochloride

Introduction: The Critical Role of Purity for a Chiral Pharmaceutical Intermediate

(2R,5R)-2-Methyl-5-phenylmorpholine hydrochloride is a chiral heterocyclic compound of significant interest in pharmaceutical development. As an intermediate in the synthesis of active pharmaceutical ingredients (APIs), its chemical and stereochemical purity is paramount. Impurities can adversely affect the efficacy, safety, and stability of the final drug product. Crystallization is a robust and widely employed technique for the purification of solid organic compounds, including pharmaceutical salts.[] This application note provides a detailed guide to the principles and techniques for the successful recrystallization of (2R,5R)-2-Methyl-5-phenylmorpholine hydrochloride, designed for researchers, scientists, and drug development professionals.

The hydrochloride salt of a morpholine derivative enhances its solubility and stability, making it a common form for pharmaceutical use.[2][3][4] The presence of two stereocenters in the molecule necessitates careful control over the purification process to ensure the desired diastereomer is isolated with high purity. This guide will delve into the theoretical underpinnings of recrystallization, followed by actionable protocols for solvent screening and the purification process itself.

The Science of Recrystallization: A Primer

Recrystallization is a purification technique based on the differential solubility of a compound in a given solvent at varying temperatures. The fundamental principle is that most solid compounds are more soluble in a hot solvent than in a cold one.[] The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, leading to the formation of crystals. The impurities, which are either present in smaller quantities or have different solubility profiles, remain in the solution (mother liquor). The purified crystals can then be isolated by filtration.

For a chiral compound like (2R,5R)-2-Methyl-5-phenylmorpholine hydrochloride, recrystallization can also serve to separate it from other stereoisomers, a process known as diastereomeric resolution when a chiral resolving agent is used. In this case, assuming the desired diastereomer has been synthesized, recrystallization primarily removes chemical impurities.

Strategic Solvent Selection: The Key to Successful Recrystallization

The choice of solvent is the most critical factor in developing a successful recrystallization protocol.[5] An ideal solvent for the recrystallization of (2R,5R)-2-Methyl-5-phenylmorpholine hydrochloride should possess the following characteristics:

-

High dissolving power for the compound at elevated temperatures.

-

Low dissolving power for the compound at low temperatures.

-

High or very low solubility for impurities.

-

A boiling point that is not excessively high or low.

-

Inertness (it should not react with the compound).

-

Ease of removal from the purified crystals.

Given that (2R,5R)-2-Methyl-5-phenylmorpholine is a hydrochloride salt, polar solvents are generally good starting points for solubility screening.

Recommended Solvent Systems for Initial Screening

Based on the properties of similar hydrochloride salts and morpholine derivatives, the following solvents and solvent systems are recommended for initial screening:

| Solvent/System | Rationale | Potential Anti-Solvent |

| Alcohols | ||

| Isopropanol (IPA) | Often provides a good balance of solubility for hydrochloride salts at elevated temperatures and lower solubility upon cooling. | Diethyl Ether, Ethyl Acetate, Heptane |

| Ethanol (EtOH) | Similar to IPA, widely used for recrystallizing amine salts. | Diethyl Ether, Ethyl Acetate, Heptane |

| Methanol (MeOH) | Tends to have high solvating power; may require an anti-solvent. | Diethyl Ether, Ethyl Acetate |

| Ketones | ||

| Acetone | Can be effective, but its lower boiling point may be a consideration. | Heptane, Toluene |

| Aqueous Systems | ||

| Water | As a hydrochloride salt, it will likely have some water solubility. Often used in combination with a miscible organic solvent. | Isopropanol, Ethanol, Acetone |

| Esters | ||

| Ethyl Acetate | Generally a poorer solvent for hydrochloride salts, making it a good candidate as an anti-solvent. | - |

Experimental Workflow: From Impure Solid to High-Purity Crystals

The following diagram illustrates the general workflow for the recrystallization of (2R,5R)-2-Methyl-5-phenylmorpholine hydrochloride.

Caption: A comprehensive workflow for the recrystallization of (2R,5R)-2-Methyl-5-phenylmorpholine hydrochloride.

Protocols

Protocol 1: Solvent Screening

Objective: To identify a suitable solvent or solvent system for the recrystallization of (2R,5R)-2-Methyl-5-phenylmorpholine hydrochloride.

Materials:

-

(2R,5R)-2-Methyl-5-phenylmorpholine hydrochloride (impure)

-

Selection of test solvents (e.g., isopropanol, ethanol, methanol, acetone, water, ethyl acetate, heptane)

-

Small test tubes or vials

-

Hot plate or heating block

-

Vortex mixer

Procedure:

-

Place approximately 20-30 mg of the impure compound into several test tubes.

-

To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or it is clear that it is insoluble. Record your observations.

-

If the compound is insoluble or sparingly soluble at room temperature, gently heat the mixture to the boiling point of the solvent.

-

If the compound dissolves completely in the hot solvent, cool the solution to room temperature and then in an ice bath. Observe for crystal formation.

-

An ideal single solvent will dissolve the compound when hot but will result in significant crystal formation upon cooling.

-

For a two-solvent system (co-solvent and anti-solvent), dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at room temperature. Then, add an "anti-solvent" (in which it is poorly soluble) dropwise until a slight turbidity appears. Gently warm the mixture until the solution becomes clear, then cool as described above.

Protocol 2: Recrystallization of (2R,5R)-2-Methyl-5-phenylmorpholine Hydrochloride

Objective: To purify (2R,5R)-2-Methyl-5-phenylmorpholine hydrochloride using a pre-determined optimal solvent system.

Materials:

-

Impure (2R,5R)-2-Methyl-5-phenylmorpholine hydrochloride

-

Optimal recrystallization solvent (or solvent system)

-

Erlenmeyer flask

-

Hot plate with stirring capability

-

Condenser (optional, for volatile solvents)

-

Buchner funnel and filter flask

-

Filter paper

-

Vacuum source

Procedure:

-

Dissolution: Place the impure compound in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent. Heat the mixture to a gentle boil with stirring. Continue adding small portions of the hot solvent until the compound just dissolves completely.

-

Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

-

Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of large, pure crystals, do not disturb the solution during this initial cooling phase. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

-

Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

-

Analysis: Determine the melting point and purity (e.g., by HPLC) of the recrystallized product. Calculate the percent recovery.

Troubleshooting Common Recrystallization Issues

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No crystals form upon cooling | - Too much solvent was used.- The compound is highly soluble even at low temperatures. | - Evaporate some of the solvent and cool again.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the pure compound.- Consider using an anti-solvent. |

| Oiling out | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated to a high degree. | - Reheat the solution and add more solvent.- Use a lower boiling solvent. |

| Low recovery | - The compound is significantly soluble in the cold solvent.- Premature crystallization during hot filtration. | - Ensure the solution is thoroughly cooled before filtration.- Minimize the amount of solvent used for washing.- Ensure all equipment for hot filtration is pre-heated. |

| Colored crystals | - Colored impurities are co-crystallizing. | - Use activated charcoal for decolorization. |

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Be cautious when heating flammable organic solvents. Use a steam bath, heating mantle, or a hot plate with a sand bath. Never use a Bunsen burner.

-

Handle all chemicals with care, and consult the Safety Data Sheet (SDS) for (2R,5R)-2-Methyl-5-phenylmorpholine hydrochloride and all solvents used.

Conclusion

Recrystallization is a powerful and versatile technique for the purification of (2R,5R)-2-Methyl-5-phenylmorpholine hydrochloride. A systematic approach to solvent selection, coupled with a carefully executed protocol, will enable researchers to obtain this valuable pharmaceutical intermediate in high purity. The principles and procedures outlined in this application note provide a solid foundation for developing a robust and reproducible crystallization process.

References

- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons.

-

Janssen. (n.d.). Solvent Selection in Pharmaceutical Crystallisation. Scribd. Retrieved from [Link]

- Verma, R. K., & Garg, S. (2022). An updated review on morpholine derivatives with their pharmacological actions. Future Journal of Pharmaceutical Sciences, 8(1), 35.

- Chadikun, F., & Garlapati, C. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Journal of Pharmacy Research, 5(6), 3323-3328.

- Gavezzotti, A. (2010). Solvent Systems for Crystallization and Polymorph Selection. In Polymorphism in Pharmaceutical Solids, Second Edition (pp. 231-257). Informa Healthcare.

- Google Patents. (2013). Phenylmorpholines and analogues thereof.

-

Khan, R. A. (2017, February 7). Purification of organic hydrochloride salt?. ResearchGate. Retrieved from [Link]

- Naim, M. J., Alam, O., Alam, M. J., & Siddiqui, N. (2023). A review on pharmacological profile of Morpholine derivatives. Journal of Drug Delivery and Therapeutics, 13(6-S), 209-224.

Sources

Analytical Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of 2-Methyl-5-phenylmorpholine

Introduction and Chemical Causality

The differentiation of positional isomers remains a preeminent challenge in mass spectrometry (MS), especially within forensic chemistry and pharmacokinetic drug development. 2-Methyl-5-phenylmorpholine (C₁₁H₁₅NO, MW: 177.24 g/mol ) is a structurally significant analog and positional isomer of the well-documented psychostimulant phenmetrazine (3-methyl-2-phenylmorpholine)[1],[2].

While these isomers possess identical atomic compositions, the simple transposition of the phenyl and methyl groups across the morpholine ring profoundly alters the electronic landscape of the molecule. As an Application Scientist, one must recognize that mass spectral fragmentation is not random; it is strictly governed by the stabilization of charge[3]. Because the nitrogen atom (N4) possesses the lowest ionization energy in the molecule, it serves as the primary radical-cation site in Electron Ionization (EI), dictating subsequent bond cleavages. Understanding this causality is the key to differentiating 2-methyl-5-phenylmorpholine from its analogs[4],[5].

Mass Spectrometry Fragmentation Mechanisms

Electron Ionization (EI-MS) Pathway Divergence

In the classic fragmentation of[2], the phenyl ring is located at the C2 position, adjacent to the oxygen atom. This structural arrangement facilitates an aggressively favorable β-cleavage that extrudes a neutral benzaldehyde molecule (106 Da), leaving a highly stable iminium base peak at m/z 71[2],[5].

By contrast, 2-methyl-5-phenylmorpholine positions the phenyl ring at C5, adjacent to the N4 nitrogen. This spatial shift creates a completely divergent fragmentation causality:

-

Inability to lose Benzaldehyde: The molecule cannot readily form a benzaldehyde neutral because the phenyl-bearing carbon is no longer bonded to oxygen. Therefore, m/z 71 will not be the base peak.

-

N-Directed α-Cleavage: Ionization at the nitrogen triggers dual α-cleavages (C5-C6 and C2-C3 bonds), generating a highly conjugated, stable imine cation at m/z 118 .

-

Acetaldehyde Expulsion: An alternate ring-opening pathway involving the cleavage of the C2-C3 and O1-C6 bonds expels neutral acetaldehyde (44 Da), leaving a robust fragment at m/z 133 .

Predicted EI-MS fragmentation pathway for 2-Methyl-5-phenylmorpholine.

Electrospray Ionization (ESI-HRMS) Pathway

Under soft ionization techniques (ESI), the protonated precursor [M+H]⁺ is observed at m/z 178.1226[6]. Because the morpholine ring is intact, Collision-Induced Dissociation (CID) relies on high-energy interactions to induce ring-opening. Morpholine derivatives uniquely undergo a concerted rearrangement to extrude water (-18 Da), producing a characteristic fragment at m/z 160[4].

Experimental Protocols: A Self-Validating System

To establish a trustworthy, laboratory-ready analytical method, both GC-MS and LC-MS workflows must operate as self-validating systems. The following protocols integrate internal controls and strategic chemical derivatization to ensure flawless execution.

Self-validating experimental workflow for the GC-MS analysis of morpholine derivatives.

GC-EI-MS Methodology with TFAA Derivatization

Causality for Derivatization: Underivatized morpholine analogs exhibit poor peak shape due to the interaction between the secondary amine and active silanol groups in the GC inlet. Acylation using Trifluoroacetic anhydride (TFAA) masks the labile proton, mitigating tailing and shifting target ions into a heavier, background-free mass range (producing[M+TFA]⁺ at m/z 273)[4],[7].

Protocol Steps:

-

Extraction: Aliquot 1.0 mL of the sample. Add 50 µL of Internal Standard (Phenmetrazine-d5, 1 µg/mL). Extract using 2.0 mL of Hexane:Ethyl Acetate (80:20, v/v) adjusted to pH 10 with 0.1 M NaOH.

-

Derivatization: Separate the organic layer, dry under N₂ gas at 30 °C. Add 50 µL of Ethyl Acetate and 50 µL of TFAA. Incubate the capped vial at 60 °C for 30 minutes.

-

Reconstitution: Evaporate excess TFAA strictly under N₂ (avoiding heat to prevent volatilization of the derivative) and reconstitute in 100 µL of Ethyl Acetate.

-

Instrument Parameters:

-

Column: Agilent J&W DB-5MS (30 m × 0.25 mm, 0.25 µm film).

-

Inlet: 250 °C, Splitless mode, 1 µL injection.

-

Oven Program: 80 °C (hold 1 min) ➔ ramp 15 °C/min to 280 °C (hold 3 min).

-

MS Source: 230 °C, 70 eV Electron Ionization. Scan range m/z 40–400.

-

LC-ESI-HRMS/MS Methodology

Causality for Column Selection: A Biphenyl stationary phase is mandated over standard C18 due to its unique ability to leverage π-π stacking interactions. This orthogonal retention mechanism is critical for resolving positional isomers which share identical exact masses and highly similar logP values[4].

Protocol Steps:

-

Sample Prep: Dilute extracts 1:10 in initial mobile phase.

-

Chromatography: Phenomenex Kinetex Biphenyl (2.1 x 100 mm, 2.6 µm).

-

Mobile Phase: [A] 0.1% Formic acid in Water; [B] 0.1% Formic acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

-

MS Parameters: Positive ESI mode. Capillary Voltage: 3.5 kV. Execute Data-Dependent MS/MS with stepped normalized collision energies (NCE) at 20, 35, and 50 eV[8].

The Self-Validating System (System Suitability)

To guarantee the trustworthiness of the data output, the sequence must pass the following continuous validation metrics before biological/forensic samples are integrated:

| Parameter | Acceptance Criteria | Scientific Justification |

| Blank Injection (Matrix) | No peaks >0.1% LOQ within target RT | Verifies absence of carry-over or column contamination. |

| Isomeric Resolution ( | Ensures mass spectra are not convoluted by co-elution. | |

| Internal Standard Stability | Area ± 15% across all sequence runs | Validates uniform extraction efficiency and constant MS ionization. |

Quantitative Data Summaries

The following tables synthesize the key diagnostic transitions necessary for unambiguous identification.

Table 1: Differential EI-MS Fragmentation (70 eV, Underivatized)

| Fragment Origin | 2-Methyl-5-phenylmorpholine | Phenmetrazine (Comparator) | Causality of Difference |

| Molecular Ion [M]•+ | m/z 177 | m/z 177 | Identical exact mass (Positional isomers). |

| Major α/β-Cleavage | m/z 118 (Base Peak) | m/z 71 (Base Peak) | C5 phenyl blocks loss of benzaldehyde; charge directs imine formation. |

| Neutral Loss Pathway | m/z 133 (Loss of 44 Da) | m/z 71 (Loss of 106 Da) | 2-Methyl-5-phenylmorpholine expels acetaldehyde, not benzaldehyde. |

| Aromatic Fragment | m/z 91 (Tropylium) | m/z 91 (Tropylium) | Shared presence of a distinct phenyl-alkyl moiety. |

Table 2: LC-HRMS/MS Diagnostic Ions (Positive ESI, NCE = 35 eV)

| Compound | Precursor Ion [M+H]⁺ | Primary Product Ion 1 | Primary Product Ion 2 |

| 2-Methyl-5-phenylmorpholine | 178.1226 | 160.1120 (-H₂O) | 118.0651 |

| Phenmetrazine | 178.1226 | 160.1120 (-H₂O) | 134.0964 |

References

-

Determination of Phenmetrazine in Urine by Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology, Ahnfelt, N. et al. URL:[Link]

-

Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, McLaughlin, G. et al. URL:[Link]

-

Derivatives of sympathomimetic amines for gas chromatography with electron capture detection and mass spectrometry. Acta Chemica Scandinavica, Änggård, E. et al. URL:[Link]

-

Gas chromatography-electron ionization and chemical ionization mass spectrometric analysis of urinary phenmetrazine after derivatization with 4-carbethoxyhexafluorobutyryl chloride--a new derivative. Journal of Chromatography, Lillsunde, P. et al. URL:[Link]

-

Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, Wang, X. et al. URL:[Link]

-

Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers. Forensic Science International, Jackson, G. et al. URL:[Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 4. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. mdpi.com [mdpi.com]

- 7. Gas chromatography-electron ionization and chemical ionization mass spectrometric analysis of urinary phenmetrazine after derivatization with 4-carbethoxyhexafluorobutyryl chloride--a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Purification of (2R,5R)-2-Methyl-5-phenylmorpholine HCl

Welcome to the technical support center for (2R,5R)-2-Methyl-5-phenylmorpholine HCl. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this chiral compound. Here, we provide in-depth, experience-based solutions to help you achieve the desired purity for your critical applications.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of (2R,5R)-2-Methyl-5-phenylmorpholine HCl.

Q1: What are the most likely impurities in a crude sample of (2R,5R)-2-Methyl-5-phenylmorpholine HCl?

A1: The impurity profile largely depends on the synthetic route. A common route to this class of compounds is reductive amination.[1][2][3] Impurities may include:

-

Unreacted Starting Materials: Residual aldehyde/ketone or amine precursors.

-

Diastereomers: If the synthesis is not perfectly stereoselective, other stereoisomers of 2-methyl-5-phenylmorpholine may be present.

-

Over-alkylation or Side-Reaction Products: Impurities from side reactions common to reductive amination.[1]

-

Residual Reducing Agents and their Byproducts: For example, borohydride salts or their derivatives.[2][4]

-

Solvent Residues: Trapped solvents from the reaction or initial workup.

Q2: What is the best initial approach to purify the crude HCl salt?

A2: Recrystallization is typically the most efficient and scalable first-line purification method for crystalline solids like hydrochloride salts.[5][] It is effective at removing most starting materials, inorganic salts, and many side-products. The choice of solvent is critical and must be determined experimentally.

Q3: How can I quickly assess the purity of my sample before and after purification?

A3: A combination of techniques is recommended:

-

Thin-Layer Chromatography (TLC): A rapid and inexpensive method to visualize the number of components in your crude material and to track the progress of a purification like column chromatography.

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can resolve closely related impurities. Chiral HPLC is necessary to determine diastereomeric and enantiomeric purity.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for identifying the main compound and detecting organic impurities, even at low levels.

-

Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point.

Part 2: Troubleshooting Purification Challenges

This section provides solutions to specific problems you may encounter during your experiments.

Q4: My recrystallization attempt resulted in the product "oiling out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice.[8][9][10] This is often because the melting point of the impure solid is lower than the temperature of the solution, or the supersaturation level is too high.[9][11]

Causality & Solution Workflow:

-

Problem: High supersaturation or low melting point of the impure compound.

-

Immediate Action: Re-heat the solution to dissolve the oil, add a small amount of additional solvent (10-20% more) to reduce the concentration, and allow it to cool much more slowly.[9][11] Slow cooling is crucial as it allows molecules sufficient time to orient into a crystal lattice.[11][12]

-

If Oiling Persists:

-

Change the Solvent System: Experiment with different solvents or solvent mixtures. For HCl salts, polar protic solvents like ethanol, isopropanol, or mixtures with less polar co-solvents like ethyl acetate or dichloromethane can be effective.[13]

-

Seeding: Introduce a "seed crystal" (a tiny crystal of the pure compound) into the slightly cooled, saturated solution. This provides a template for crystal growth and can bypass the kinetic barrier to nucleation.[8][12]

-

Lower the Temperature: After slow cooling to room temperature, placing the flask in a refrigerator or ice bath can sometimes induce crystallization from a persistent oil.

-

Workflow for Troubleshooting "Oiling Out"

Caption: Decision workflow for addressing product oiling out during recrystallization.

Q5: My final product is pure by NMR and HPLC, but it has a persistent yellow or off-white color. How can I remove color impurities?

A5: Color is often due to trace amounts of highly conjugated impurities that may not be easily detected by standard analytical methods.

-

Activated Carbon Treatment: A common and effective method. Add a small amount (1-2% by weight) of activated carbon to the hot solution of your compound during recrystallization. Hold the solution at temperature for 5-15 minutes, then perform a hot filtration through a pad of Celite® or filter paper to remove the carbon. The filtrate should be colorless.

-

Causality: Activated carbon has a high surface area with pores that adsorb large, flat, conjugated molecules responsible for color, while your smaller target molecule remains in solution.

-

-

Caution: Using too much carbon or allowing prolonged contact can lead to significant loss of your desired product due to adsorption.

Q6: HPLC analysis shows a persistent impurity peak very close to my product peak. Recrystallization isn't working. What's the next step?

A6: Closely eluting impurities are often structurally similar, such as diastereomers.[14] In this case, a more selective purification technique is required.

-

Flash Column Chromatography: This is the preferred method for separating compounds with similar polarities.

-

Strategy 1 (Purify the Free Base): For an HCl salt, it is often easier to perform chromatography on the neutral "free base" form. Neutralize an aqueous solution of the HCl salt with a base (e.g., NaHCO₃ or Na₂CO₃), extract the free base into an organic solvent (e.g., dichloromethane or ethyl acetate), dry, and concentrate.[5] The resulting oil or solid can then be purified by silica gel chromatography. After purification, the pure free base can be redissolved in a suitable solvent (like ether or ethyl acetate) and treated with HCl (e.g., HCl in ether) to precipitate the pure HCl salt.

-

Strategy 2 (Reverse-Phase Chromatography): If the compound is very polar, reverse-phase (C18) chromatography may provide better separation.

-

-

Preparative HPLC: For very difficult separations or small quantities, preparative HPLC using a chiral stationary phase (CSP) can be used to separate diastereomers or even enantiomers.[][7]

Part 3: Detailed Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform initial trials on a small scale.

Protocol 1: Recrystallization of (2R,5R)-2-Methyl-5-phenylmorpholine HCl

-

Solvent Screening: In small vials, test the solubility of your crude product in various solvents (e.g., isopropanol, ethanol, methanol, acetonitrile, water, or mixtures like ethanol/ethyl acetate) at room temperature and at boiling. An ideal solvent will dissolve the compound when hot but show poor solubility when cold.

-

Dissolution: In an Erlenmeyer flask, add the crude HCl salt and the chosen solvent. Heat the mixture to boiling with stirring. Add more solvent in small portions until the solid is just dissolved. Do not add a large excess of solvent.[11]

-

Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat to boiling for 5-15 minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (or the activated carbon).[10] This step prevents premature crystallization in the funnel.

-

Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. To promote slower cooling, you can insulate the flask.[9] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

-

Collection and Washing: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.[10]

-

Drying: Dry the crystals under vacuum to remove all traces of solvent.

Recrystallization Workflow Diagram

Caption: Step-by-step workflow for a typical recrystallization experiment.

Protocol 2: Purity Assessment by Chiral HPLC

This is a representative method; conditions must be optimized for your specific system.

| Parameter | Condition | Rationale |

| Column | Chiral Stationary Phase (CSP) e.g., Chiralpak® IA, IB, or IC | CSPs are designed to interact differently with enantiomers and diastereomers, enabling their separation. |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (DEA) (e.g., 80:20:0.1) | A non-polar mobile phase is common for normal-phase chiral separations. DEA is added to improve peak shape for basic compounds like amines. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV at 254 nm | The phenyl group in the molecule provides strong UV absorbance. |

| Temperature | 25 °C | Temperature control is crucial for reproducible retention times in HPLC. |

Procedure:

-

Prepare a stock solution of your sample at ~1 mg/mL in the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

Inject the sample onto the HPLC system.

-

Analyze the resulting chromatogram to determine the area percentage of the main peak relative to any impurity peaks.

References

-